4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide
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Overview
Description
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzoyl group, a benzamide moiety, and a methylsulfonothioyloxyethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves large-scale reactions using similar condensation techniques. The use of ultrasonic irradiation and recoverable catalysts ensures high yields and cost-effectiveness. Additionally, the process can be optimized for continuous production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) in the presence of a catalyst (e.g., FeBr3) are used for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of quorum sensing in bacteria, thereby disrupting cell-to-cell communication and biofilm formation . Additionally, its anti-cancer properties may be attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide: Known for its use as a carbonic anhydrase inhibitor.
N-benzimidazol-2yl benzamide:
Uniqueness
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing and potential anti-cancer properties set it apart from other benzamide derivatives.
Properties
Molecular Formula |
C17H17NO4S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-benzoyl-N-(2-methylsulfonothioyloxyethyl)benzamide |
InChI |
InChI=1S/C17H17NO4S2/c1-24(21,23)22-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
HEMRLNYUNOVYAV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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